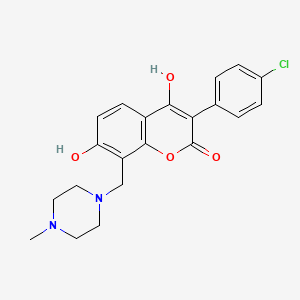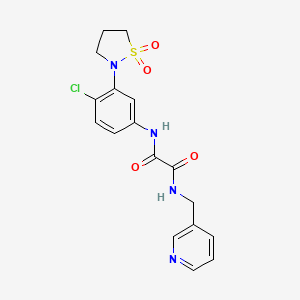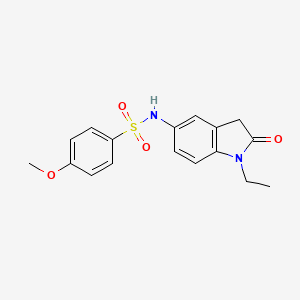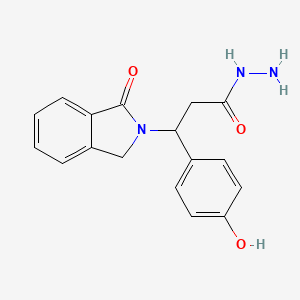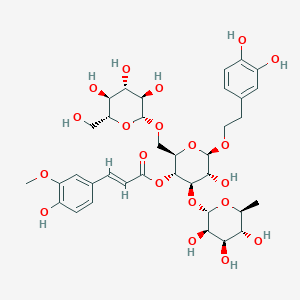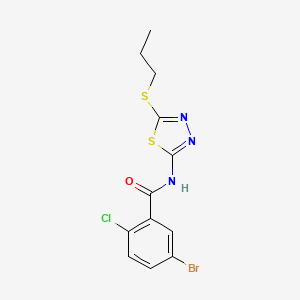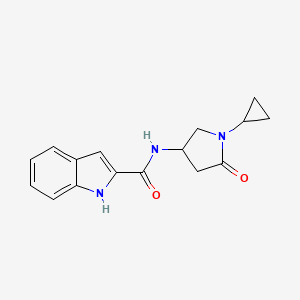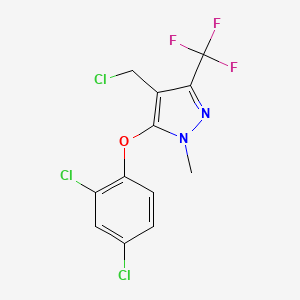
4-(氯甲基)-5-(2,4-二氯苯氧基)-1-甲基-3-(三氟甲基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrazole ring substituted with chloromethyl, dichlorophenoxy, and trifluoromethyl groups. These substituents could significantly affect the compound’s chemical behavior .Chemical Reactions Analysis
As a halogenated pyrazole, this compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions or eliminations. The exact reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of halogens might make it relatively dense and possibly volatile. The exact properties could be determined experimentally .科学研究应用
Use in Immunohistochemistry, ELISA, and Immunocytochemistry
This compound, due to its 2,4-Dichlorophenoxyacetic acid component, can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These techniques are widely used in the field of immunology and cell biology to detect the presence of specific proteins in cells or tissues.
Use in Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D), a component of the compound, is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America .
Use in Plant Research
2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant, causing uncontrolled, unsustainable growth, leading to eventual plant death .
Use in Adsorption Studies
The compound can be used in adsorption studies. For instance, kinetic parameters were measured in a batch adsorber to analyze the adsorption rates of 2,4-D and 2,4-DNP . The internal diffusion coefficients were determined by comparing the experimental concentration curves with those predicted from surface diffusion model (SDM) and pore diffusion model (PDM) .
Use in Electrochemical Dechlorination
The compound can be used in electrochemical dechlorination studies. For example, the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading .
作用机制
Without specific context (such as whether this compound is used as a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. If it’s used as a drug, it would depend on its interactions with biological molecules. If it’s used as a pesticide, it might act by disrupting some vital process in the pest organism .
安全和危害
未来方向
The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising activity as a drug or pesticide, future research could focus on optimizing its activity, reducing its toxicity, or understanding its mechanism of action .
属性
IUPAC Name |
4-(chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3F3N2O/c1-20-11(7(5-13)10(19-20)12(16,17)18)21-9-3-2-6(14)4-8(9)15/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVBBQENBMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CCl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
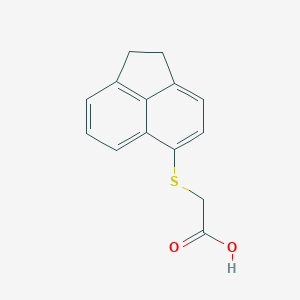
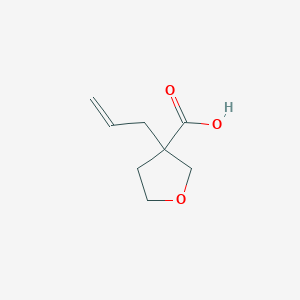
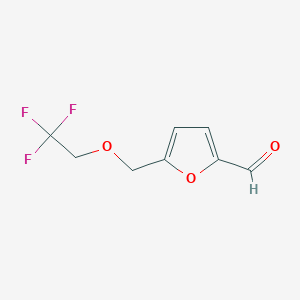
![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)

